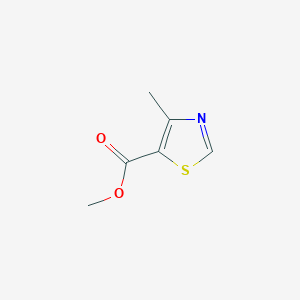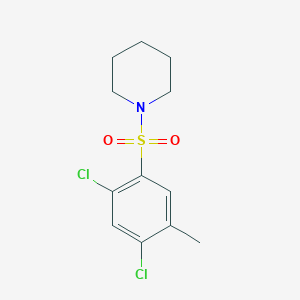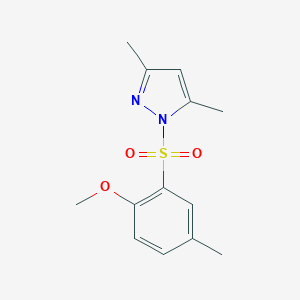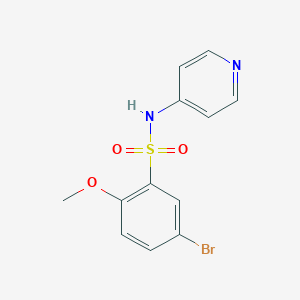
甲基半胱氨酸
描述
科学研究应用
Methylcysteine has a wide range of scientific research applications:
作用机制
Methylcysteine, also known as S-Methylcysteine, is a sulfur-rich, non-protein amino acid found almost exclusively within cruciferous and allium vegetables . It is the S-methylated derivative of cysteine .
Target of Action
Methylcysteine primarily targets two proteins: Cathepsin D and Methylated-DNA–protein-cysteine methyltransferase . Cathepsin D is a protein involved in protein breakdown, while Methylated-DNA–protein-cysteine methyltransferase is involved in DNA repair .
Mode of Action
It is known to arise by post-translational methylation of cysteine . One pathway involves methyl transfer from alkylated DNA by zinc-cysteinate-containing repair enzymes .
Biochemical Pathways
Methylcysteine is involved in several biochemical pathways. It contributes to the folate-dependent/independent remethylation to form methionine and the transsulfuration pathway (via cystathionine) to form cysteine . These pathways require vitamin-derived cofactors, including pyridoxine (vitamin B6), for transsulfuration pathway mediated synthesis of cysteine as well as folate (vitamin B9), cobalamin (vitamin B12), and riboflavin (vitamin B2) in the methionine synthesis cycle .
Pharmacokinetics
Studies have shown that the principal urinary component after 24 hours was the unchanged compound .
Result of Action
Methylcysteine has been shown to have favorable anti-hyperglycemic, anti-hypercholesterolemic, and antioxidant properties . Potential mechanisms include increased bile acid and sterol excretion, altered glucose- and cholesterol-related enzymes, and improved hepatic and pancreatic β-cell function .
Action Environment
The action of Methylcysteine can be influenced by various environmental factors.
生化分析
Biochemical Properties
Methylcysteine participates in several biochemical reactions. It is synthesized through the condensation of O-acetylserine and methanethiol . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in the formation of ubiquitin thioester, a key intermediate in the ubiquitylation of proteins . Moreover, it is utilized as an N→S acyl transfer device in the chemical preparation of ubiquitin thioester .
Cellular Effects
Methylcysteine has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been associated with favorable anti-hyperglycemic, anti-hypercholesterolemic, and antioxidant properties . It influences cell function by altering glucose- and cholesterol-related enzymes and improving hepatic and pancreatic β-cell function .
Molecular Mechanism
The molecular mechanism of Methylcysteine involves its interactions with biomolecules and its impact on gene expression. It exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . For example, it is involved in the formation of ubiquitin thioester through a chemical strategy that combines native chemical ligation and Methylcysteine-containing peptides .
Metabolic Pathways
Methylcysteine is involved in several metabolic pathways. It is synthesized from O-acetylserine and methanethiol, indicating its involvement in sulfur metabolism . It also plays a role in the formation of ubiquitin thioester, suggesting its participation in protein ubiquitylation pathways .
Subcellular Localization
It is known that Methylcysteine is synthesized in the cytosol , suggesting that it may be localized in this subcellular compartment.
准备方法
Synthetic Routes and Reaction Conditions: Methylcysteine can be synthesized through various chemical methods. One common approach involves the methylation of cysteine using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction typically proceeds via an S_N2 mechanism, where the thiol group of cysteine attacks the methyl group of the methylating agent, resulting in the formation of methylcysteine.
Industrial Production Methods: Industrial production of methylcysteine often involves the use of large-scale chemical reactors where cysteine is treated with methylating agents under controlled conditions. The reaction is monitored to ensure complete conversion and high yield. The product is then purified using techniques such as crystallization or chromatography to obtain high-purity methylcysteine .
化学反应分析
Types of Reactions: Methylcysteine undergoes various chemical reactions, including:
Oxidation: Methylcysteine can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of methylcysteine can lead to the formation of thiols.
Substitution: Methylcysteine can participate in substitution reactions where the methylthio group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, amines, and other nucleophiles under basic or neutral conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Methylcysteine is unique due to its S-methylated structure, which imparts distinct chemical and biological properties. Similar compounds include:
Cysteine: The parent compound, which lacks the methyl group.
Methionine: Another sulfur-containing amino acid with a similar structure but different functional properties.
S-Methylcysteine Sulfoxide: An oxidized derivative of methylcysteine with distinct chemical reactivity and biological activity
Methylcysteine stands out due to its specific role in modulating oxidative stress and inflammation, making it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
(2R)-2-amino-3-methylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIDJDIHTAOVLG-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862579 | |
| Record name | S-Methylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | S-Methyl-L-cysteine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21691 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1187-84-4, 19651-44-6, 7728-98-5 | |
| Record name | (-)-S-Methyl-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Methylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Methyl-DL-cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019651446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Methylcysteine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02216 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | S-Methylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-methyl-L-cysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.365 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | S-methylcysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.898 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | S-methyl-DL-cysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.261 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | S-METHYLCYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A34I1H07YM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is S-methylcysteine synthesized in plants?
A1: S-methylcysteine biosynthesis in plants, particularly in radish leaves, occurs through the methylation of cysteine. This conclusion is supported by studies using radiolabeled precursors, which showed efficient incorporation of the methyl group from methionine into S-methylcysteine sulfoxide. [, ]
Q2: Are there alternative pathways for S-methylcysteine biosynthesis?
A2: While direct methylation of cysteine appears to be the primary route in some plants, evidence suggests an alternative pathway in common bean (Phaseolus vulgaris). Stable isotope labeling studies indicate that serine and methionine are the sole precursors of free S-methylcysteine in developing seeds. This suggests a condensation reaction between O-acetylserine and methanethiol, catalyzed by BSAS4;1, a cytosolic β-substituted alanine synthase. []
Q3: What is the role of γ-glutamyl-S-methylcysteine in plants?
A3: γ-glutamyl-S-methylcysteine is a prominent non-protein amino acid found in legumes like common bean and lima bean (Phaseolus lunatus L.). It serves as a storage form of sulfur and potentially plays a role in sulfur metabolism during germination. [, , ]
Q4: How does sulfate nutrition impact S-methylcysteine accumulation?
A4: Studies in common bean have shown that the concentration of total S-methylcysteine, measured after acid hydrolysis, is positively correlated with sulfate nutrition. This suggests a regulatory role of sulfate availability in the biosynthesis of S-methylcysteine and its derivatives. []
Q5: What is the fate of S-methylcysteine during germination?
A5: During the germination of lima beans, S-methylcysteine and related peptides, including γ-glutamyl-S-methylcysteine and γ-glutamyl-S-methylcysteine sulfoxide, are metabolized into yet unidentified products. The system involving γ-glutamyl-S-methylcysteine and its sulfoxide form is proposed to have an oxidation-reduction function in the initial stages of plant growth. []
Q6: How is S-methylcysteine metabolized in other organisms?
A6: In the anaerobic protozoan parasite Entamoeba histolytica, S-methylcysteine accumulates dramatically under L-cysteine deprivation. This accumulation is linked to the increased synthesis of isopropanolamine and phosphatidylisopropanolamine. The parasite utilizes cysteine synthase to synthesize S-methylcysteine from methanethiol and O-acetylserine. []
Q7: What is the molecular formula and weight of S-methylcysteine?
A7: The molecular formula of S-methylcysteine is C4H9NO2S, and its molecular weight is 135.18 g/mol.
Q8: Is there spectroscopic data available for S-methylcysteine and its derivatives?
A8: Yes, various studies have utilized techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to characterize S-methylcysteine and its derivatives. For instance, 1H NMR was employed to confirm the direct bonding between mercury(II) and the sulfur atom in complexes of methionine and S-methylcysteine. [] Additionally, gas chromatography-mass spectrometry (GC-MS) has been used to quantify S-methylcysteine in biological samples like hemoglobin. []
Q9: Does S-methylcysteine exhibit any biological activity?
A9: Studies have investigated the potential chemopreventive properties of S-methylcysteine against DMBA-induced mammary tumors in rats. While it demonstrated some activity, its selenium analog, Se-methylselenocysteine, exhibited significantly higher efficacy at much lower concentrations. This highlights the influence of selenium substitution on biological activity. [, ]
Q10: Does S-methylcysteine have any known toxicity?
A11: Studies on rats have shown that high dietary levels of S-methylcysteine can cause growth depression and splenic damage, similar to the effects observed with excess methionine. This suggests a potential toxicity associated with the metabolism of the methyl group in these compounds. [] Further research is needed to assess its safety profile comprehensively.
Q11: What analytical methods are used to detect and quantify S-methylcysteine?
A12: Several techniques are employed for S-methylcysteine analysis. Gas chromatography-mass spectrometry (GC-MS) enables accurate quantification in complex biological samples, such as hemoglobin, by utilizing stable isotope-labeled analogs as internal standards. [] Additionally, liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) has been used to analyze S-methylated phytochelatins. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-methoxy-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B351840.png)

![1-[(4-chloronaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B351843.png)






![1-[(2-methoxy-4-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B351854.png)
![1-(2,6-Dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B351861.png)
